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molecular formula C10H12ClNO4S B1520635 3-(Dimethylcarbamoyl)-4-methoxybenzene-1-sulfonyl chloride CAS No. 1114594-34-1

3-(Dimethylcarbamoyl)-4-methoxybenzene-1-sulfonyl chloride

Cat. No. B1520635
M. Wt: 277.73 g/mol
InChI Key: BOHPKYZEFYAUFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09440954B2

Procedure details

To a suspension of 5-(chlorosulfonyl)-2-methoxybenzoic acid (1.243 g, 4.96 mmol) in dry DCM (20 ml) cooled to 0° C., (COCl)2 (1.302 ml, 14.88 mmol) was added drop-wise followed by few drops of dry DMF and the reaction was stirred at RT for 1 hour. The mixture was concentrated under reduced pressure, treated with dry toluene (30 ml×2) and evaporated to dryness. The residue was suspended in dry toluene (20 ml) and the resulting suspension was cooled to 0° C.; a solution of dimethylamine 2.0 M in THF (4.96 ml, 9.92 mmol) was added drop-wise and the reaction was stirred at RT overnight. The mixture was diluted with DCM and washed with brine; the organic phase was dried over sodium sulfate and the solvent was removed. The crude was purified by flash chromatography on silica gel (EtOAc/petroleum ether=60/40) to give 3-(dimethylcarbamoyl)-4-methoxybenzene-1-sulfonyl chloride (Int. 9) (400 mg, 1.440 mmol, MS/ESI+278.0 [MH]+).
Quantity
1.243 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.302 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
4.96 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([C:5]1[CH:6]=[CH:7][C:8]([O:14][CH3:15])=[C:9]([CH:13]=1)[C:10](O)=[O:11])(=[O:4])=[O:3].C(Cl)(C(Cl)=O)=O.[CH3:22][NH:23][CH3:24].C1COCC1>C(Cl)Cl.CN(C=O)C>[CH3:22][N:23]([CH3:24])[C:10]([C:9]1[CH:13]=[C:5]([S:2]([Cl:1])(=[O:4])=[O:3])[CH:6]=[CH:7][C:8]=1[O:14][CH3:15])=[O:11]

Inputs

Step One
Name
Quantity
1.243 g
Type
reactant
Smiles
ClS(=O)(=O)C=1C=CC(=C(C(=O)O)C1)OC
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.302 mL
Type
reactant
Smiles
C(=O)(C(=O)Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
4.96 mL
Type
reactant
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at RT for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
treated with dry toluene (30 ml×2)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
TEMPERATURE
Type
TEMPERATURE
Details
the resulting suspension was cooled to 0° C.
STIRRING
Type
STIRRING
Details
the reaction was stirred at RT overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
The crude was purified by flash chromatography on silica gel (EtOAc/petroleum ether=60/40)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(C(=O)C=1C=C(C=CC1OC)S(=O)(=O)Cl)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.44 mmol
AMOUNT: MASS 400 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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